tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-20/h4-7,12,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXGLIEFRRMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 2-piperidin-4-yl-1H-benzoimidazole . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is primarily studied for its pharmacological properties. Research indicates that this compound may exhibit activity against certain types of cancer and bacterial infections.
Anticancer Activity
Studies have shown that derivatives of piperidine compounds, including this compound, can inhibit the growth of cancer cells. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. In vitro studies demonstrated that it exhibits significant activity against various strains of bacteria, making it a candidate for further development as an antibacterial agent .
Synthetic Applications
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through the reaction of indazole derivatives with piperidine carboxylic acids under controlled conditions.
Reaction Mechanism
The synthesis typically involves the formation of a piperidine ring followed by the introduction of the indazole moiety via nucleophilic substitution or coupling reactions. This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the indazole and piperidine rings can significantly influence biological activity.
Modifications and Efficacy
Research indicates that modifications to the tert-butyl group or alterations in the indazole structure can lead to compounds with improved potency or selectivity for specific biological targets . For example, introducing halogen groups or varying alkyl chains on the piperidine ring has been shown to enhance anticancer activity.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Mechanism of Action
The mechanism of action of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key derivatives and their structural variations compared to the target compound:
Key Observations :
- Substituent Position : Modifications at the 5- and 6-positions of the indazole ring (e.g., nitro, methoxy, carboxamido) significantly influence reactivity and biological activity. For example, the 5-nitro group in serves as a precursor for further functionalization, while carboxamido groups (e.g., isoxazole, pyrazine) enhance interactions with enzymatic targets .
- Heterocycle Replacement : Replacing indazole with pyrimidine (e.g., tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate) reduces structural similarity (0.62 vs. 0.72 for chloropyrimidine derivatives) and likely alters target selectivity .
Yield and Purity :
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The Boc group in the target compound enhances metabolic stability compared to unprotected analogs.
- Thiazole and pyrimidine substituents alter solubility profiles, impacting bioavailability.
Biological Activity
Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H26N3O2
- Molecular Weight : 330.43 g/mol
- CAS Number : 877399-74-1
This compound features a piperidine ring substituted with an indazole moiety, which is critical for its biological activity.
Antiprotozoal Activity
Recent studies have evaluated the antiprotozoal properties of derivatives containing the indazole structure, including this compound. In vitro assays demonstrated that these compounds exhibited significant activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. For instance, one study reported that derivatives showed IC50 values in the low micromolar range, indicating potent antiprotozoal effects .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against various kinases and enzymes involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance inhibitory potency. For example, certain derivatives displayed IC50 values below 100 nM against specific targets like FGFR1 and ERK1/2, highlighting their potential as therapeutic agents in oncology .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indazole moiety is known to facilitate binding to enzyme active sites, leading to inhibition of their activity. This binding affinity is influenced by the electronic and steric properties of substituents on the indazole and piperidine rings .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antiprotozoal Activity :
- Kinase Inhibition Study :
Data Summary
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: A common approach involves coupling tert-butyl 4-aminopiperidine-1-carboxylate with indazole derivatives using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Optimization includes adjusting solvent polarity (e.g., switching to DMF for solubility), temperature control (0–25°C), and catalyst stoichiometry. Monitoring via TLC or HPLC ensures reaction completion, with purification by column chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Structural confirmation relies on 1H/13C NMR for functional group analysis (e.g., tert-butyl protons at ~1.4 ppm) and mass spectrometry for molecular weight verification. For crystallographic studies, SHELX programs (e.g., SHELXL for refinement) are used to resolve X-ray diffraction data, ensuring accurate bond-length and angle measurements .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Respiratory protection: Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 filters are recommended for higher concentrations .
- Skin/eye protection: Wear nitrile gloves and chemical goggles. Ensure access to eyewash stations and emergency showers .
- Storage: Store at 4°C in airtight containers, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered tert-butyl groups) be resolved during structural analysis?
- Methodological Answer: Use SHELXD for phase refinement and SHELXE for density modification to resolve disorder. Apply restraints on thermal parameters (ADPs) and employ twin refinement if twinning is detected. Validate results using the R1 factor (<5%) and check for hydrogen-bonding consistency .
Q. What strategies mitigate low yields in the synthesis of indazole-piperidine derivatives?
- Methodological Answer:
- Byproduct suppression: Add molecular sieves to absorb water in coupling reactions .
- Catalyst screening: Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling steps .
- Alternative routes: Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites, focusing on the indazole’s π-π stacking and tert-butyl’s hydrophobic interactions .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC50 values from enzyme inhibition assays .
Q. What analytical methods address discrepancies in reported physical properties (e.g., melting point variability)?
- Methodological Answer:
- DSC (Differential Scanning Calorimetry): Determine precise melting points under inert gas flow (N2) to avoid decomposition .
- HPLC-PDA: Check purity (>98%) to rule out impurities affecting thermal behavior .
Data Contradiction Analysis
Q. How to reconcile conflicting toxicity data (e.g., acute vs. chronic exposure)?
- Methodological Answer:
- In vitro assays: Perform MTT assays on HepG2 cells for acute toxicity (LC50).
- In vivo studies: Conduct 28-day OECD 407 tests in rodents for chronic effects. Note that GHS classifications may lack chronic data, requiring independent validation .
Q. Why do stability studies report divergent degradation products under acidic conditions?
- Methodological Answer:
- LC-MS/MS analysis: Identify intermediates (e.g., tert-butyl cleavage products) at pH 2–4.
- Mechanistic insight: The piperidine ring’s protonation under acidic conditions accelerates hydrolysis, leading to variable byproducts. Control pH with buffers (e.g., citrate) during storage .
Biological Activity & Mechanism
Q. What methodologies elucidate the compound’s mechanism in kinase inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
